molecular formula C11H7F2NO B6414024 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% CAS No. 1261904-29-3

2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95%

Cat. No. B6414024
CAS RN: 1261904-29-3
M. Wt: 207.18 g/mol
InChI Key: BIMBZCPGBYGCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% (2,4-DFPH) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C8H7F2NO and a molecular weight of 175.15 g/mol. 2,4-DFPH is a versatile and useful compound in the development of various organic compounds and is widely used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is widely used in scientific research for a variety of applications. It is commonly used as a reagent for the synthesis of organic compounds, such as pharmaceuticals and other organic compounds. It is also used in the development of various organic compounds, such as dyes and pigments. Additionally, it is used in the synthesis of fluorescent dyes, which are used in the development of various imaging techniques.

Mechanism of Action

The mechanism of action for 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the reaction of hydroxypyridine and 2,4-difluorophenol. This reaction produces the desired product, 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95%, which can then be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% are not well understood. However, it is believed that the compound is not toxic and does not have any significant adverse effects when used in laboratory experiments. Additionally, it is believed that the compound does not have any significant effect on the environment when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% in laboratory experiments has several advantages. First, the compound is relatively inexpensive and readily available. Second, it is easy to use and does not require any special equipment for its synthesis. Third, the compound is relatively stable and does not easily degrade. Finally, the compound is non-toxic and does not have any significant adverse effects.
The main limitation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light and heat, making it difficult to store for long periods of time.

Future Directions

The use of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% in scientific research is still in its infancy, and there are many potential future directions for its use. One potential direction is the development of new synthetic methods for the synthesis of organic compounds using 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% as a catalyst. Additionally, the compound could be used in the development of new fluorescent dyes, which could be used in the development of various imaging techniques. Finally, the compound could be used in the development of new organic compounds, such as pharmaceuticals and other organic compounds.

Synthesis Methods

2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-difluorophenol and hydroxypyridine in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 2-(2,4-Difluorophenyl)-4-hydroxypyridine, 95% as a white solid. Other methods of synthesis include the reaction of 2,4-difluorophenol and hydroxypyridine in the presence of a base, such as sodium carbonate, or the reaction of 2,4-difluorophenol and hydroxypyridine with a reducing agent such as sodium borohydride.

properties

IUPAC Name

2-(2,4-difluorophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBZCPGBYGCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692508
Record name 2-(2,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-29-3
Record name 2-(2,4-Difluorophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.